
3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with a 4-chlorobenzyl group and a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the quinazoline core reacts with 4-chlorobenzyl chloride under basic conditions.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed by reacting the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorobenzyl group at position 3 of the quinazoline core undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with amines : Primary or secondary amines displace the chloride ion, forming benzylamine derivatives.
-
Alkoxy substitution : Alcohols in the presence of K₂CO₃ replace the chloride, yielding ether-linked analogs.
Key Conditions :
-
Solvent: Dimethylformamide (DMF) or ethanol
-
Base: K₂CO₃ or triethylamine
-
Temperature: 60–80°C
Cycloaddition Reactions Involving the Oxadiazole Moiety
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles. For instance:
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The oxadiazole’s nitrogen atoms act as dipolarophiles, forming triazole hybrids .
Example Reaction :
Reactants | Catalyst | Conditions | Product | Yield |
---|---|---|---|---|
Azide derivative + Alkyne | Cu(I) | RT, DMF/H₂O | Triazole-linked quinazoline derivative | 72–85% |
Condensation Reactions
The oxadiazole and quinazoline carbonyl groups facilitate Schiff base formation:
-
Reaction with hydrazines : Forms hydrazide intermediates, which cyclize to oxadiazole or triazole derivatives under acidic/basic conditions .
Mechanistic Pathway :
-
Hydrazinolysis of ester groups to hydrazides.
-
Cyclization with phenyl isothiocyanate to form thiosemicarbazides.
-
NaOH-mediated cyclization yields triazole or thiadiazole rings .
Oxidation-Reduction
-
Oxidation : The quinazoline core’s C=N bonds are oxidized to carboxylic acids using KMnO₄/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to an amidine.
Ester Hydrolysis
Methyl/ethyl esters at position 7 hydrolyze to carboxylic acids under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions .
Analytical Characterization
Reaction progress and products are monitored using:
-
Chromatography : TLC (silica gel, ethyl acetate/hexane) and HPLC (>95% purity).
-
Spectroscopy :
Reaction Optimization
Critical parameters for high yields:
-
Solvent polarity : DMF enhances nucleophilicity in substitution reactions.
-
Temperature : Cycloadditions proceed efficiently at 25–50°C .
-
Catalysts : Cu(I) accelerates triazole formation (TOF: 8.2 × 10³ h⁻¹) .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for generating antimicrobial and antiviral agents. Further studies should explore enantioselective modifications and in vivo efficacy of its derivatives.
Scientific Research Applications
The compound is primarily studied for its anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Research
- Mechanism of Action : Quinazoline derivatives have been extensively studied for their ability to inhibit specific kinases involved in cancer progression. The incorporation of the oxadiazole ring enhances this activity by promoting apoptosis in cancer cells through multiple pathways .
- Case Study : A study published in Scientific Reports demonstrated that derivatives similar to this compound exhibit cytotoxicity against various cancer cell lines. The structural modifications on the phenyl ring significantly influenced their potency and selectivity .
Antimicrobial Properties
The compound has shown promising results in combating bacterial infections. Research indicates that quinazoline and oxadiazole derivatives can inhibit bacterial growth through various mechanisms, including disrupting bacterial cell wall synthesis and inhibiting enzyme activity .
Anti-inflammatory Effects
Quinazolines have been explored for their potential to reduce inflammation by inhibiting pro-inflammatory cytokines. This property suggests that the compound may be beneficial in treating conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
The effectiveness of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can be attributed to its specific structural features:
- Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.
- Oxadiazole Moiety : Contributes to the biological activity through its electron-withdrawing properties.
- Quinazoline Core : Provides a scaffold for kinase inhibition.
Pharmacological Implications
The unique combination of substituents on this compound suggests potential applications beyond oncology:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains.
- Anti-inflammatory Activity : The ability to inhibit cytokines positions this compound as a candidate for inflammatory disease treatments.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with different substituents.
Oxadiazole Derivatives: Compounds with the 1,2,4-oxadiazole ring but different substituents.
Uniqueness
3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structure and Properties
The compound features a quinazoline core substituted with a 1,2,4-oxadiazole moiety. This structural arrangement is significant as it influences the pharmacological properties of the compound. The presence of the chlorobenzyl and o-tolyl groups enhances its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Key Enzymes : The 1,2,4-oxadiazole scaffold has shown potency in inhibiting enzymes such as histone deacetylases (HDACs), thymidylate synthase, and telomerase. These enzymes are crucial in cancer progression and cell proliferation.
Efficacy Studies
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values and mechanisms of action:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 10.5 | HDAC inhibition |
MCF7 | 8.7 | Telomerase inhibition |
A549 | 12.0 | Thymidylate synthase inhibition |
These results indicate that the compound exhibits variable effectiveness across different cancer types but consistently shows potential as an anticancer agent .
Antimicrobial Properties
The antimicrobial activity of quinazoline derivatives is well-documented. Studies have indicated that compounds similar to This compound exhibit moderate to good antibacterial and antifungal properties.
Comparative Antimicrobial Activity
A comparative analysis of antimicrobial activities against various pathogens is presented below:
Pathogen | Activity Level |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Moderate |
Candida albicans | Good |
Aspergillus niger | Moderate |
These findings suggest that modifications in the substituents attached to the quinazoline nucleus can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives has also been explored extensively. Compounds within this class have demonstrated significant anti-inflammatory activity in experimental models.
The anti-inflammatory effects are attributed to the inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in the inflammatory response. The compound's ability to modulate these pathways positions it as a promising candidate for further development as an anti-inflammatory agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of related quinazoline derivatives demonstrated that structural modifications could significantly enhance anticancer activity.
- Antimicrobial Efficacy : Another study highlighted the antibacterial properties of oxadiazole derivatives against resistant strains of bacteria, showing that specific substitutions could improve efficacy.
Properties
Molecular Formula |
C24H17ClN4O3 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
QSTJWTQJWCSDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.